molecular formula C13H15F2N3OS B2406324 4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-32-9

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No.: B2406324
CAS No.: 1105189-32-9
M. Wt: 299.34
InChI Key: PREGVXCSTOEKHN-UHFFFAOYSA-N
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Description

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of fluorine atoms at the 4 and 6 positions of the benzothiazole ring, and a morpholine moiety attached via an ethyl linker to the nitrogen atom at the 2 position. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4,6-difluoroacetophenone, under acidic conditions.

    Introduction of the Morpholine Moiety: The morpholine moiety can be introduced by reacting the benzothiazole intermediate with 2-chloroethylmorpholine in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any reducible functional groups present in the compound.

    Substitution: The fluorine atoms on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various nucleophiles.

Scientific Research Applications

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and morpholine moiety contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is unique due to the specific positioning of the fluorine atoms and the presence of the morpholine moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3OS/c14-9-7-10(15)12-11(8-9)20-13(17-12)16-1-2-18-3-5-19-6-4-18/h7-8H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREGVXCSTOEKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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